

2-(Trifluoromethyl)phenylboronic acid physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Trifluoromethyl)phenylboronic acid

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An In-depth Technical Guide to **2-(Trifluoromethyl)phenylboronic Acid**: Properties, Applications, and Experimental Protocols

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of **2-(Trifluoromethyl)phenylboronic acid**, a versatile reagent pivotal to modern organic synthesis and drug discovery. Its unique electronic properties, conferred by the ortho-trifluoromethyl group, make it a valuable building block for creating complex molecules. This document serves as a technical resource for researchers, chemists, and professionals in drug development, offering detailed insights into its physical properties, applications, and handling protocols.

Core Physicochemical and Structural Properties

2-(Trifluoromethyl)phenylboronic acid is a white to off-white crystalline solid at room temperature.^[1] The presence of the electron-withdrawing trifluoromethyl (-CF₃) group ortho to the boronic acid moiety significantly influences its reactivity and acidity compared to unsubstituted phenylboronic acid.

Summary of Physical Properties

The key physical and chemical identifiers for **2-(Trifluoromethyl)phenylboronic acid** are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	1423-27-4	[2][3]
Molecular Formula	C ₇ H ₆ BF ₃ O ₂	[1][2][3]
Molecular Weight	189.93 g/mol	[2][3]
Appearance	White to off-white crystalline powder	[1]
Melting Point	111-114 °C	[1][3]
Boiling Point	274.5 ± 50.0 °C (Predicted)	[3]
pKa	8.11 ± 0.58 (Predicted)	[3]
Solubility	Slightly soluble in methanol. Generally soluble in polar organic solvents.	[1][3]

Structural Identifiers

Correctly identifying chemical structures is critical for database searches and computational modeling.

Identifier	String	Source(s)
IUPAC Name	[2-(trifluoromethyl)phenyl]boronic acid	[2]
SMILES	<chem>B(C1=CC=CC=C1C(F)(F)F)(O)O</chem>	[2]
InChI	InChI=1S/C7H6BF3O2/c9-7(10,11)5-3-1-2-4-6(5)8(12)13/h1-4,12-13H	[2][3]
InChIKey	JNSBEPKGFVENFS-UHFFFAOYSA-N	[2]

Stability, Storage, and Safety

Proper handling and storage are paramount to ensure the integrity of the reagent and the safety of laboratory personnel.

- **Stability and Storage:** **2-(Trifluoromethyl)phenylboronic acid** is a combustible solid. It should be stored at room temperature in a dark, dry, and well-sealed container.^{[3][4]} Like many boronic acids, it can undergo dehydration to form a cyclic boroxine (anhydride), and commercial samples may contain varying amounts of this anhydride.
- **Safety and Handling:** The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^[3] When handling, appropriate personal protective equipment (PPE), including eye shields, chemical-resistant gloves, and a NIOSH-approved N95 dust mask, is mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood.

Core Applications in Organic Synthesis

The utility of **2-(Trifluoromethyl)phenylboronic acid** stems from its role as a key reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.^[1]

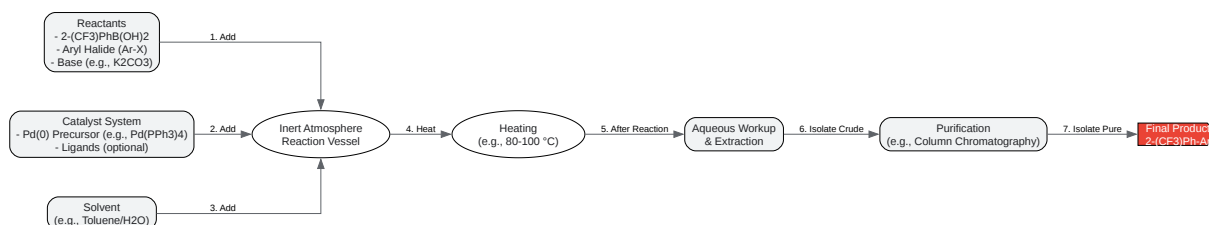
The trifluoromethyl group enhances the biological activity and modulates the physicochemical properties (e.g., lipophilicity, metabolic stability) of the resulting compounds, making this reagent particularly valuable in:

- **Pharmaceutical Development:** It is used to synthesize complex organic molecules that serve as potential drug candidates, such as antagonists for the corticotropin-releasing hormone.
- **Agrochemicals:** The introduction of the trifluoromethylphenyl moiety can impart desired herbicidal or pesticidal properties.^[1]
- **Materials Science:** It is applied in the development of advanced materials, including polymers and coatings, where its properties can improve durability and chemical resistance.^[1]

- Analytical Chemistry: It serves as a building block for designing fluorescent probes and sensors.[1]

The Suzuki-Miyaura Coupling Workflow

The Suzuki-Miyaura reaction couples a boronic acid with an organohalide using a palladium catalyst and a base. The workflow is a self-validating system where the successful formation of the biaryl product confirms the reactivity of all components.



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Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

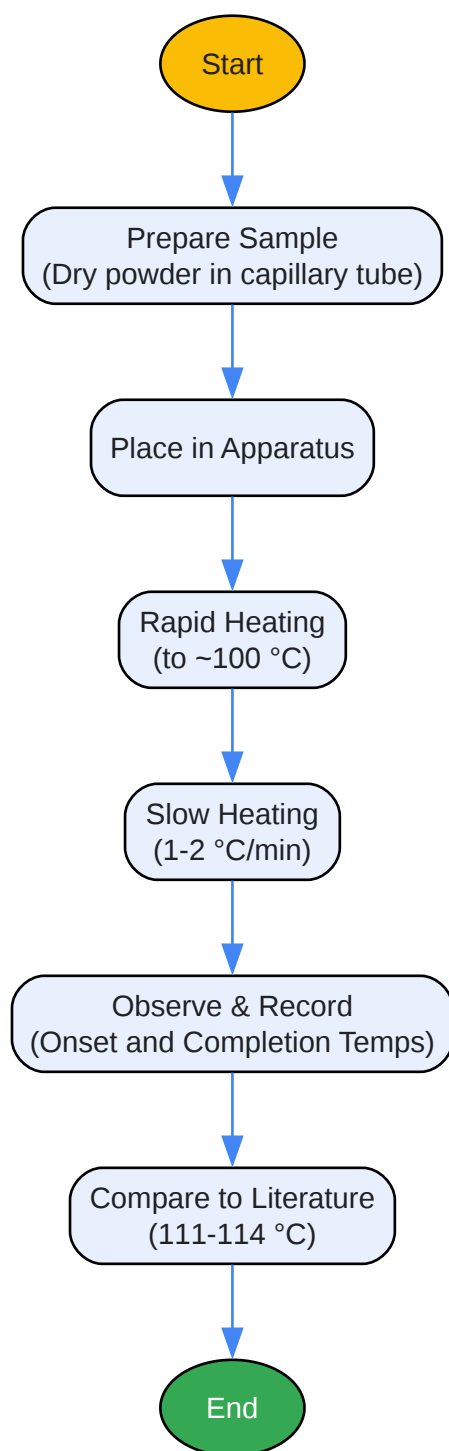
The following protocols are provided as representative examples. Researchers should adapt them based on specific substrates and laboratory conditions.

Protocol: Melting Point Determination

The melting point is a critical physical property for assessing purity.

Causality: A sharp melting range close to the literature value (111-114 °C) indicates high purity. A broad or depressed melting range suggests the presence of impurities or the boroxine anhydride.

- Sample Preparation: Place a small, dry amount of **2-(Trifluoromethyl)phenylboronic acid** into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: Insert the capillary tube into a calibrated melting point apparatus.
- Measurement:
 - Heat the apparatus rapidly to about 10 °C below the expected melting point.
 - Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
 - Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion).
- Validation: The recorded range should be narrow (1-2 °C) and fall within the literature value for a pure sample.[\[1\]](#)



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Caption: Logic diagram for melting point determination.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for coupling **2-(Trifluoromethyl)phenylboronic acid** with an aryl bromide.

Causality: The choice of base, solvent, and palladium source is critical for catalytic turnover. An aqueous base (e.g., K_2CO_3) is often used to facilitate the transmetalation step, while an inert atmosphere prevents the oxidation and deactivation of the Pd(0) catalyst.

- **Vessel Preparation:** To an oven-dried reaction flask equipped with a magnetic stir bar and condenser, add **2-(Trifluoromethyl)phenylboronic acid** (1.2 equivalents), the aryl bromide (1.0 equivalent), and palladium tetrakis(triphenylphosphine) [$Pd(PPh_3)_4$] (0.03 equivalents).
- **Inert Atmosphere:** Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
- **Solvent and Base Addition:** Under a positive pressure of inert gas, add a degassed solvent mixture, such as toluene and water (e.g., 4:1 v/v). Then, add a degassed aqueous solution of potassium carbonate (K_2CO_3) (2.0 M, 2.5 equivalents).
- **Reaction:** Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup:** Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
- **Purification:** Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

Conclusion

2-(Trifluoromethyl)phenylboronic acid is a high-value reagent with well-defined physical properties. Its strategic importance in carbon-carbon bond formation, particularly for synthesizing fluorinated molecules, solidifies its role in advancing drug discovery, agrochemistry, and materials science. Adherence to the described protocols for handling, storage, and application will ensure reliable and safe experimental outcomes for the research scientist.

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- To cite this document: BenchChem. [2-(Trifluoromethyl)phenylboronic acid physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074334#2-trifluoromethyl-phenylboronic-acid-physical-properties]

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